molecular formula C20H25BrN4OS B10955901 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955901
M. Wt: 449.4 g/mol
InChI Key: NRYCIARRQAVDLH-UHFFFAOYSA-N
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Description

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a brominated naphthyl group, and a diethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Brominated Naphthyl Group: This step often involves a nucleophilic substitution reaction where a brominated naphthyl halide reacts with a suitable nucleophile.

    Attachment of the Diethylamino Propyl Side Chain: This can be done through an alkylation reaction using diethylamine and a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the brominated naphthyl group, potentially leading to dehalogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated products, reduced triazole derivatives.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medicinal applications include its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new polymers or as an additive in specialty chemicals.

Mechanism of Action

The mechanism by which 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and brominated naphthyl group are likely key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-SEC-BUTYL-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-2-FURALDEHYDE

Uniqueness

Compared to similar compounds, 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE features a unique combination of a diethylamino propyl side chain and a triazole ring, which may enhance its binding properties and reactivity. This makes it particularly valuable in applications requiring high specificity and potency.

Properties

Molecular Formula

C20H25BrN4OS

Molecular Weight

449.4 g/mol

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H25BrN4OS/c1-3-24(4-2)10-5-11-25-19(22-23-20(25)27)14-26-18-9-7-15-12-17(21)8-6-16(15)13-18/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,27)

InChI Key

NRYCIARRQAVDLH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(=NNC1=S)COC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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